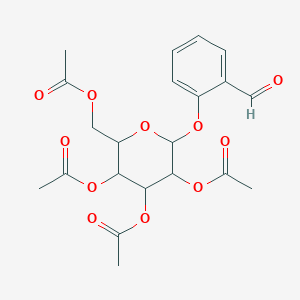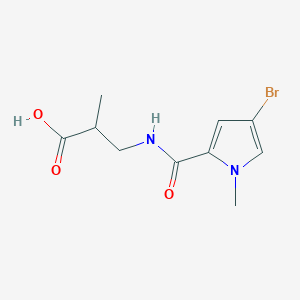![molecular formula C14H10N2OS B14916598 5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)
5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features a biphenyl group attached to an oxadiazole ring with a thione functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Catalysts and reagents that are cost-effective and environmentally friendly are preferred to minimize production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl moiety .
Aplicaciones Científicas De Investigación
5-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The biphenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
5-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole: Lacks the thione group but shares the biphenyl-oxadiazole core structure.
5-([1,1’-Biphenyl]-4-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
5-([1,1’-Biphenyl]-4-yl)-1,2,4-oxadiazole: Features a different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of a biphenyl group with an oxadiazole-thione moiety makes it a versatile and valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H10N2OS |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
5-(4-phenylphenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H10N2OS/c18-14-16-15-13(17-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,18) |
Clave InChI |
HVIFJLXNWHUCBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=S)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14916565.png)
![N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B14916575.png)

![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)

